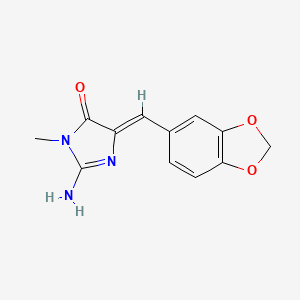

leucettamine B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Leucettamine B is a natural product isolated from the marine sponge Leucetta microraphis. It belongs to the family of 2-aminoimidazolin-4-ones and has garnered significant attention due to its potential pharmacological applications. This compound and its derivatives have been studied for their inhibitory effects on dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs), which are implicated in various diseases .

Wissenschaftliche Forschungsanwendungen

Leucettamin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Gerüst für die Synthese verschiedener heterocyclischer Verbindungen verwendet.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Gesundheitsprodukten eingesetzt.

5. Wirkmechanismus

Leucettamin B übt seine Wirkungen aus, indem es duale Spezifitäts-Tyrosin-Phosphorylierungs-regulierende Kinasen (DYRKs) und cdc2-ähnliche Kinasen (CLKs) hemmt. Diese Kinasen spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, darunter Zellzyklusregulation, Pre-mRNA-Spleißen und neuronale Entwicklung. Durch die Hemmung dieser Kinasen kann Leucettamin B zelluläre Signalwege modulieren und neuroprotektive und Antikrebswirkungen ausüben .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leucettamine B can be synthesized through various methods. One common approach involves the oxidative condensation of ketones and amidines. For example, a one-pot oxidative condensation using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . Another method involves the reaction of 3-methyl-2-thioxo-imidazolidin-4-one with ethyliodide and N-(1,3-benzodioxol-5-ylmethylene)propan-1-amine in dry acetonitrile .

Industrial Production Methods: Industrial production of this compound and its derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave reactors for Knoevenagel condensation has been reported to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leucettamin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung des α-Keto-Kohlenstoffs in ein Diketon.

Reduktion: Reduktion von Imidazol-4-onen zu ihren entsprechenden Aminen.

Substitution: Nukleophile Substitutionsreaktionen, die den Imidazolring betreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Molekularer Sauerstoff, basische Bedingungen.

Reduktion: Wasserstoffgas, Metallkatalysatoren.

Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte:

Oxidation: Diketone.

Reduktion: Amine.

Substitution: Substituierte Imidazol-4-one.

Wirkmechanismus

Leucettamine B exerts its effects by inhibiting dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs). These kinases play crucial roles in various cellular processes, including cell cycle regulation, pre-mRNA splicing, and neuronal development. By inhibiting these kinases, this compound can modulate cellular signaling pathways and exert neuroprotective and anti-cancer effects .

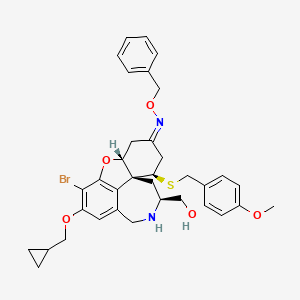

Vergleich Mit ähnlichen Verbindungen

Leucettamin B ist aufgrund seines Ursprungs aus Meeresschwämmen und seiner spezifischen inhibitorischen Wirkungen auf DYRKs und CLKs einzigartig. Zu ähnlichen Verbindungen gehören:

Aplysinopsin: Eine weitere Verbindung aus Meeresschwämmen mit medizinischen Eigenschaften.

Clathridin: Eine verwandte Verbindung mit Anwendungen in Pharmazeutika und Gesundheitsprodukten.

Leucettamin B zeichnet sich durch seine starken inhibitorischen Wirkungen und sein Potenzial als therapeutischer Wirkstoff für verschiedene Krankheiten aus.

Eigenschaften

Molekularformel |

C12H11N3O3 |

|---|---|

Molekulargewicht |

245.23 g/mol |

IUPAC-Name |

(5Z)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-3-methylimidazol-4-one |

InChI |

InChI=1S/C12H11N3O3/c1-15-11(16)8(14-12(15)13)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3,(H2,13,14)/b8-4- |

InChI-Schlüssel |

PKEDBIGNILOTHW-YWEYNIOJSA-N |

Isomerische SMILES |

CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/N=C1N |

SMILES |

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N=C1N |

Kanonische SMILES |

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N=C1N |

Synonyme |

leucettamine B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

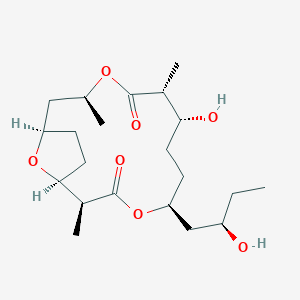

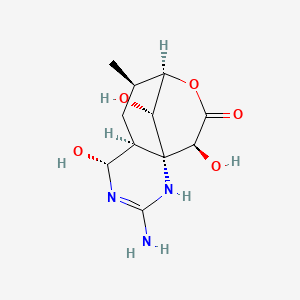

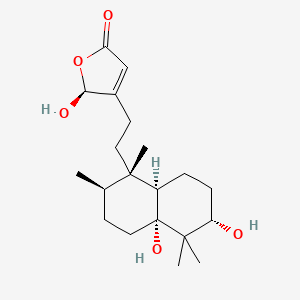

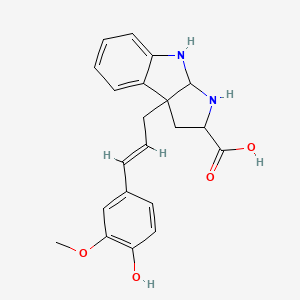

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

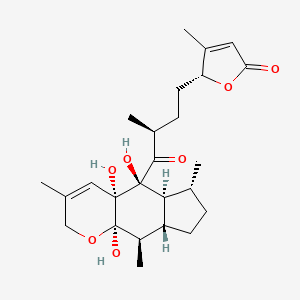

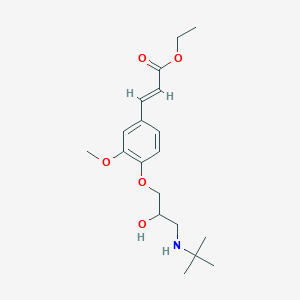

![2,5-Pyrrolidinedione, 1-[4-(diethylamino)-2-butyn-1-yl]-](/img/structure/B1249330.png)

![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)

![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)